molecular formula C11H9F3N2O2S B15385427 Ethyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate

Ethyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B15385427
M. Wt: 290.26 g/mol
InChI Key: QJYISBYIBFYAGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound featuring a thieno[2,3-b]pyridine core substituted with an amino group at position 3, a trifluoromethyl group at position 6, and an ethyl carboxylate ester at position 2. Its molecular formula is C₁₂H₁₀F₃N₂O₂S, with a molecular weight of 312.28 g/mol (calculated). The trifluoromethyl group enhances metabolic stability and introduces strong electron-withdrawing effects, influencing reactivity and biological activity .

Properties

Molecular Formula

C11H9F3N2O2S

Molecular Weight

290.26 g/mol

IUPAC Name

ethyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C11H9F3N2O2S/c1-2-18-10(17)8-7(15)5-3-4-6(11(12,13)14)16-9(5)19-8/h3-4H,2,15H2,1H3

InChI Key

QJYISBYIBFYAGA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(C=C2)C(F)(F)F)N

Origin of Product

United States

Biological Activity

Ethyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer properties. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

PropertyValue
Chemical Formula C₁₂H₁₁F₃N₂O₂S
CAS Number 299198-61-1
Molecular Weight 292.29 g/mol
Hazard Classification Irritant

Antiviral Activity

Research indicates that thieno[2,3-b]pyridine derivatives, including this compound, exhibit significant antiviral properties. A study focused on hepatitis C virus (HCV) identified this compound as a potential inhibitor. The structure-activity relationship analysis revealed that modifications to the thienopyridine core could enhance antiviral efficacy without increasing cytotoxicity. Notably, compounds derived from this scaffold demonstrated effective inhibition of HCV with half-maximal effective concentration (EC50) values ranging from 3.3 µM to 4.5 µM and selectivity indices exceeding 22.2 .

Anticancer Properties

The compound's anticancer potential has also been explored. A recent study evaluated various thieno[2,3-b]pyridine derivatives for their ability to inhibit cancer cell proliferation. The results indicated that certain derivatives could effectively induce apoptosis in cancer cells via the activation of caspase pathways. For instance, compounds with trifluoromethyl substitutions showed enhanced cytotoxicity against several human tumor cell lines such as HeLa and HCT116 .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural features:

  • Trifluoromethyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.
  • Amino Group : Potentially involved in hydrogen bonding with target proteins.
  • Thienopyridine Core : Provides a scaffold conducive to various biological interactions.

Table 1 summarizes key findings from SAR studies:

CompoundEC50 (µM)Selectivity Index
This compound4.5>22.2
Related Thienopyridine Derivative (12c)3.3>30.3
Related Thienopyridine Derivative (12b)3.5>28.6

Hepatitis C Inhibition

In a notable study published in Journal of Medicinal Chemistry, researchers identified this compound as part of a new class of HCV inhibitors. The study highlighted the compound's ability to disrupt viral replication in vitro while maintaining low cytotoxicity levels .

Cancer Cell Line Evaluation

Another investigation focused on the compound's effects on various cancer cell lines, demonstrating that it could significantly reduce cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares key structural features and properties of the target compound with its analogs:

Compound Name Substituents (Position 6) Molecular Formula Molecular Weight (g/mol) XLogP³ Notable Properties
Ethyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate (Target) CF₃ C₁₂H₁₀F₃N₂O₂S 312.28 ~3.5* High lipophilicity; strong electron-withdrawing effects .
Diethyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2,5-dicarboxylate CF₃, COOEt (positions 2,5) C₁₄H₁₃F₃N₂O₄S 362.32 N/A Increased polarity due to second carboxylate; may lower membrane permeability .
Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate Ph, CF₃ (position 4) C₁₇H₁₃F₃N₂O₂S 366.40 5.2 Higher molecular weight; phenyl introduces π-π interactions .
Ethyl 3-amino-6-(4-butoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate 4-butoxyphenyl C₂₁H₂₁F₃N₂O₃S 438.46 ~6.0* Enhanced lipophilicity due to alkoxy chain; potential for improved bioavailability .
Ethyl 3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylate CHF₂, CH₃ (position 4) C₁₂H₁₂F₂N₂O₂S 286.30 N/A Reduced fluorination; methyl group may increase metabolic stability .
Methyl 3-amino-6-(5-methyl-2-furyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate 5-methylfuryl C₁₅H₁₂F₃N₂O₃S 356.32 N/A Heterocyclic furyl group alters electronic properties; potential H-bonding .

*Estimated based on structural analogs.

Spectroscopic and Thermal Properties

  • IR Spectroscopy : Esters show carbonyl stretches at ~1670–1666 cm⁻¹, while NH₂ groups exhibit bands at ~3274–3151 cm⁻¹ .
  • NMR : Aromatic protons (ArH) resonate between δ 7.0–8.7 ppm, with trifluoromethyl groups causing deshielding effects .
  • Melting Points : Analogs with bulky substituents (e.g., 4-butoxyphenyl) exhibit higher melting points (>250°C) due to increased molecular symmetry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.